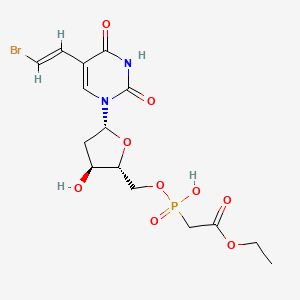![molecular formula C10H9NO2 B13113060 6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)
6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One efficient method is the metal-free diastereoselective cyclopropanation using tosylhydrazone salts as a safer alternative to diazo-compounds . This method provides high yields and avoids the use of hazardous reagents.
Industrial Production Methods
While specific industrial production methods for 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the cyclopropane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1’,3’,3’-Trimethyl-6-hydroxyspiro[2H-1-benzopyran-2,2’-indoline]: This compound shares a similar spirocyclic structure but with different substituents and a benzopyran moiety.
Spiropyrans: These compounds are known for their photochromic properties and have applications in smart materials and molecular electronics.
Uniqueness
6’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of both a cyclopropane ring and an indolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H9NO2/c12-6-1-2-7-8(5-6)11-9(13)10(7)3-4-10/h1-2,5,12H,3-4H2,(H,11,13) |
InChI Key |
AGYVIVDZDRCLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















